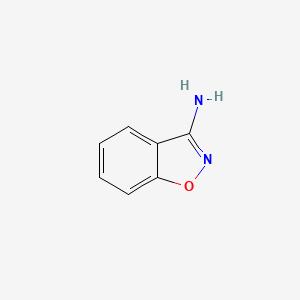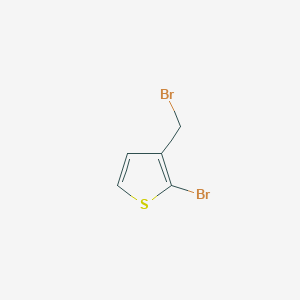
2-Bromo-3-(bromomethyl)thiophene
描述
2-Bromo-3-(bromomethyl)thiophene is an organobromine compound with the molecular formula C5H4Br2S It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
作用机制
Target of Action
2-Bromo-3-(bromomethyl)thiophene is a chemical compound used as a pharmaceutical intermediate . .
Mode of Action
Brominated thiophenes are generally known to undergo reactions with various electrophiles to form alkylated products .
Biochemical Pathways
Brominated thiophenes are known to be involved in the synthesis of various pharmaceutical compounds .
Result of Action
It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of various viruses .
生化分析
Biochemical Properties
2-Bromo-3-(bromomethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation reactions, where it undergoes substitution or addition reactions. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the structure and function of the target molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in detoxification processes, as cells attempt to mitigate the potential toxic effects of the compound. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially leading to alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition or activation of specific enzymes. For instance, it can bind to the active site of an enzyme, either blocking substrate access or facilitating the catalytic process. This binding interaction can result in changes in enzyme activity, which in turn affects downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with cumulative effects on cellular processes, including potential cytotoxicity and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biological effects. For example, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including organ damage and disruption of normal metabolic functions. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These reactions are mediated by enzymes such as cytochrome P450s, which play a key role in the detoxification and elimination of xenobiotics. The metabolic pathways of this compound can influence its bioavailability, toxicity, and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, where it may accumulate or be further metabolized. The localization and accumulation of this compound can affect its biological activity and potential toxicity. Understanding the transport mechanisms and distribution patterns of the compound is essential for elucidating its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-3-(bromomethyl)thiophene can be synthesized through the bromination of 3-(bromomethyl)thiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The process is carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions on the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-3-(bromomethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used. The reactions are performed in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation Products: Sulfoxides and sulfones.
科学研究应用
2-Bromo-3-(bromomethyl)thiophene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of conjugated polymers and organic semiconductors, which are essential for electronic and optoelectronic devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: It is used in the development of probes and sensors for biological studies.
相似化合物的比较
Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but with a methyl group instead of a bromomethyl group.
2,5-Dibromo-3-hexylthiophene: Contains two bromine atoms and a hexyl group, used in the synthesis of conjugated polymers.
3-(Bromomethyl)thiophene: Lacks the second bromine atom at the 2-position.
Uniqueness
2-Bromo-3-(bromomethyl)thiophene is unique due to the presence of two bromine atoms, which allows for selective functionalization at multiple positions on the thiophene ring. This makes it a versatile intermediate for the synthesis of a wide range of derivatives and materials with tailored properties.
属性
IUPAC Name |
2-bromo-3-(bromomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPMAAPQZXPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370778 | |
| Record name | 2-Bromo-3-bromomethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-76-6 | |
| Record name | 2-Bromo-3-bromomethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-(bromomethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing head-to-tail polythiophenes with high regioregularity?
A1: [] Understanding the relationship between a polymer's structure and its properties is crucial for optimizing its performance. The research emphasizes the importance of regioregular, head-to-tail (HT) poly(3-alkylthiophene)s (PATs) in achieving well-defined physical structures. This structural control allows for a deeper understanding of how molecular-level modifications translate into macroscopic material properties, such as electrical conductivity and optical behavior. []
Q2: How is 2-Bromo-3-(bromomethyl)thiophene used in the synthesis of these specialized polythiophenes?
A2: [] this compound serves as a key building block in synthesizing diverse heteroatom-functionalized polythiophenes. While the abstract doesn't detail the exact reactions, it implies that the bromine atoms, particularly the bromomethyl group, likely participate in nucleophilic substitution reactions. This allows for the attachment of various side chains, introducing desired functionalities to the polymer. []
Q3: What is the impact of incorporating heteroatoms into the polythiophene backbone?
A3: [] Introducing heteroatoms through functionalized side chains allows for fine-tuning the polymer's electrical and optical properties. The research highlights that these modifications lead to polythiophenes with "high electrical conductivities." [] This suggests that the heteroatoms influence the polymer's electronic structure, impacting its ability to conduct electricity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



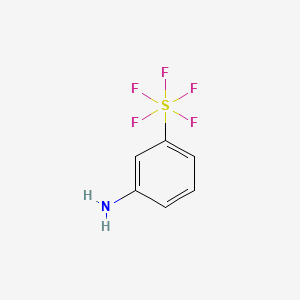

![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)
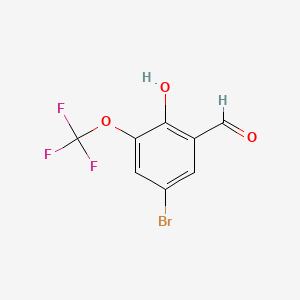
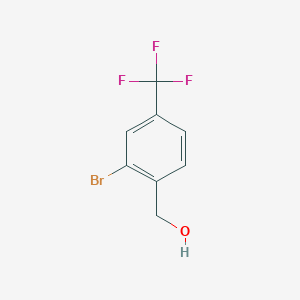
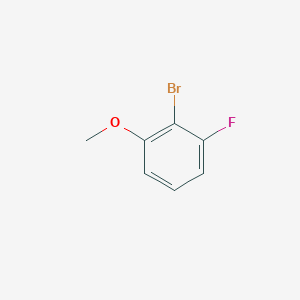
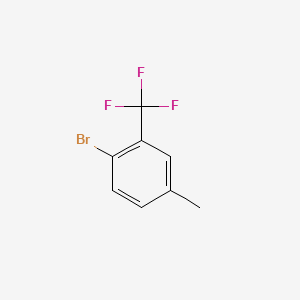
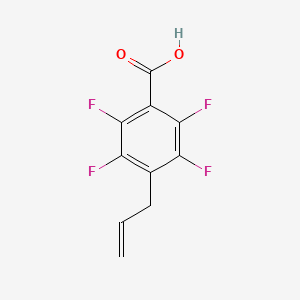
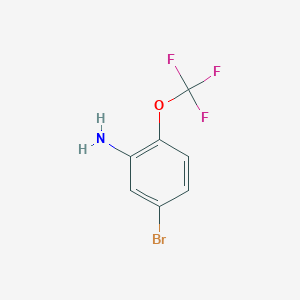
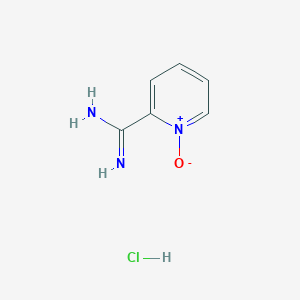

![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)
